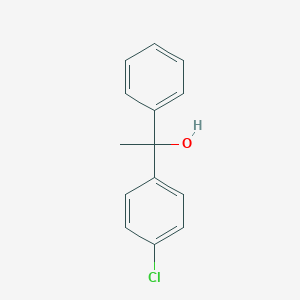

1-(4-Chlorophenyl)-1-phenylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-14(16,11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJLXHJZQCHSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557173 | |

| Record name | 1-(4-Chlorophenyl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59767-24-7 | |

| Record name | 1-(4-Chlorophenyl)-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59767-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-1-phenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059767247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-CHLOROPHENYL)-1-PHENYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6149LO684B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(4-Chlorophenyl)-1-phenylethanol chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-1-phenylethanol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Chlorophenyl)-1-phenylethanol, a tertiary alcohol with applications in chemical synthesis and potential relevance in drug development as an impurity or intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of relevant metabolic pathways, supplemented with diagrams for clarity.

Chemical and Physical Properties

1-(4-Chlorophenyl)-1-phenylethanol, with the CAS number 59767-24-7, is a chlorinated aromatic alcohol.[1][2][3] Its core structure consists of a central ethanol backbone with a phenyl group, a 4-chlorophenyl group, and a hydroxyl group attached to the same carbon atom.

Quantitative Physicochemical Data

The key physicochemical properties of 1-(4-Chlorophenyl)-1-phenylethanol are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃ClO | [1][2][3][4][5] |

| Molecular Weight | 232.71 g/mol | [2][3][4][5] |

| Boiling Point | 358.237 °C at 760 mmHg | [2][4][5] |

| Density | 1.189 g/cm³ | [2][4][5] |

| Flash Point | 170.456 °C | [2][4][5] |

| pKa (Predicted) | 13.41 ± 0.29 | [2][4] |

| LogP (Predicted) | 3.59580 | [4] |

| Polar Surface Area (PSA) | 20.23 Ų | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [2] |

| Appearance | Colorless to Light Yellow Oil | [2] |

Experimental Protocols

Synthesis of 1-(4-Chlorophenyl)-1-phenylethanol via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as 1-(4-Chlorophenyl)-1-phenylethanol is the Grignard reaction.[6][7] This involves the reaction of a Grignard reagent with a suitable ketone. In this case, phenylmagnesium bromide can be reacted with 4-chloroacetophenone.

Reaction Scheme:

4-Chloroacetophenone + Phenylmagnesium Bromide → 1-(4-Chlorophenyl)-1-phenylethanol

Detailed Protocol:

-

Preparation of Grignard Reagent (Phenylmagnesium Bromide):

-

Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[6]

-

A solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared.[6][7]

-

A small portion of the bromobenzene solution is added to the magnesium turnings to initiate the reaction, which may be indicated by cloudiness and a gentle boiling of the ether.[6]

-

Once the reaction starts, the remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux.[6]

-

After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

-

Reaction with Ketone:

-

The flask containing the freshly prepared phenylmagnesium bromide is cooled in an ice bath.

-

A solution of 4-chloroacetophenone in anhydrous diethyl ether or THF is added dropwise from the dropping funnel with constant stirring.[7]

-

The reaction mixture is then stirred at room temperature for a specified period to ensure the reaction goes to completion.

-

-

Quenching and Work-up:

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., H₂SO₄) while cooling the flask in an ice bath.[6][7]

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with a saturated sodium chloride solution (brine) and dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).[6][7]

-

-

Purification:

-

The solvent is removed from the dried organic phase by rotary evaporation.

-

The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure 1-(4-Chlorophenyl)-1-phenylethanol.

-

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-(4-Chlorophenyl)-1-phenylethanol using the Grignard reaction.

Relevant Metabolic Pathway: The Ehrlich Pathway

While specific metabolic pathways for 1-(4-Chlorophenyl)-1-phenylethanol are not extensively documented, understanding the metabolism of structurally similar compounds can provide valuable insights. The Ehrlich pathway, which describes the biosynthesis of 2-phenylethanol in organisms like Saccharomyces cerevisiae, is a relevant example.[8] This pathway is significant in the context of biotransformation and the production of natural flavor and fragrance compounds.

The pathway involves the conversion of L-phenylalanine to 2-phenylethanol through a series of enzymatic steps.[8]

Safety and Handling

Based on GHS classifications, 1-(4-Chlorophenyl)-1-phenylethanol is considered harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has detailed the core chemical properties of 1-(4-Chlorophenyl)-1-phenylethanol, providing essential data for researchers and drug development professionals. The summarized quantitative data, a detailed synthesis protocol, and an illustration of a relevant metabolic pathway offer a comprehensive resource for understanding and working with this compound. Proper safety measures should always be followed when handling this chemical.

References

- 1. 1-(4-Chlorophenyl)-1-phenylethanol | C14H13ClO | CID 14189996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL | 59767-24-7 [chemicalbook.com]

- 3. 1-(4-Chlorophenyl)-1-phenylethanol British Pharmacopoeia (BP) Reference Standard 59767-24-7 [sigmaaldrich.com]

- 4. Manufacturer supply high quality 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL 59767-24-7 with ISO standards [antimexchem.com]

- 5. 1-(4-Chlorophenyl)-1-phenylethanol, CAS No. 59767-24-7 - iChemical [ichemical.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-1-phenylethanol (CAS: 59767-24-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-1-phenylethanol, with the CAS registry number 59767-24-7, is a tertiary alcohol of significant interest in the pharmaceutical industry. Primarily known as a key intermediate and a registered impurity of the first-generation antihistamine, Clemastine, its synthesis, characterization, and quantification are crucial for the quality control and regulatory compliance of Clemastine-containing drug products.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 1-(4-Chlorophenyl)-1-phenylethanol is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃ClO | [3] |

| Molecular Weight | 232.71 g/mol | [3] |

| Appearance | Solid | |

| Boiling Point | 358 °C | N/A |

| Density | 1.189 g/cm³ | N/A |

| Flash Point | 170 °C | N/A |

| pKa | 13.41 ± 0.29 | N/A |

| XLogP3 | 3.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [3] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.42-7.23 (m, 9H, Ar-H), 2.17 (s, 1H, OH), 1.94 (s, 3H, CH₃) | N/A |

| ¹³C NMR (100 MHz, CDCl₃) | δ 145.9, 144.3, 133.0, 128.6, 128.5, 127.4, 126.8, 125.4, 70.4, 25.1 | [4] |

| Infrared (IR) (KBr, cm⁻¹) | 3414 (O-H stretch), 3061, 2978, 2927, 2859 (C-H stretch), 1597, 1489, 1449 (C=C stretch) | N/A |

| Mass Spectrometry (MS) | m/z 215, 217 [(M+1)-H₂O, (M+3)-H₂O] | N/A |

Synthesis

The most common laboratory synthesis of 1-(4-Chlorophenyl)-1-phenylethanol is through a Grignard reaction. This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 4'-chloroacetophenone.

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Bromobenzene

-

4'-Chloroacetophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Petroleum ether

-

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming or crushing the magnesium turnings. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

-

-

Reaction with 4'-Chloroacetophenone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 4'-chloroacetophenone in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the 4'-chloroacetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure 1-(4-Chlorophenyl)-1-phenylethanol.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(4-Chlorophenyl)-1-phenylethanol.

Biological Activity and Significance

Currently, there is limited publicly available information specifically detailing the biological activity, metabolic fate, or toxicological profile of 1-(4-Chlorophenyl)-1-phenylethanol. Its primary significance in the context of drug development lies in its role as a process-related impurity and potential degradant of Clemastine.[5][6] The pharmacology of Clemastine is well-documented; it acts as a selective histamine H1 antagonist with anticholinergic and sedative properties.[7][8][9]

As an impurity, the presence of 1-(4-Chlorophenyl)-1-phenylethanol in the final drug product must be monitored and controlled within acceptable limits as defined by regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). Therefore, the availability of a well-characterized reference standard of this compound is essential for:

-

Analytical Method Development and Validation: To accurately identify and quantify this impurity in Clemastine drug substance and drug products.[10][11]

-

Quality Control: For routine testing of batches to ensure they meet the required purity specifications.

-

Stability Studies: To monitor the formation of this impurity over time under various storage conditions.

Due to the lack of specific biological data for this impurity, a logical relationship diagram for a signaling pathway cannot be provided at this time. Further research into the potential pharmacological or toxicological effects of Clemastine impurities is warranted.

Analytical Methodologies

The characterization and quantification of 1-(4-Chlorophenyl)-1-phenylethanol rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the phenyl, chlorophenyl, methyl, and hydroxyl groups.

-

¹³C NMR: Determines the number of non-equivalent carbons and their chemical environments, further validating the molecular structure.

Typical Experimental Parameters:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Solvent: Deuterated chloroform (CDCl₃) is commonly used.

-

Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic broad peak around 3414 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.

Typical Experimental Parameters:

-

Technique: The spectrum can be obtained using a KBr pellet for solid samples or as a thin film.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrophotometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. The observation of isotopic peaks for chlorine (M+ and M+2) is a key diagnostic feature.

Typical Experimental Parameters:

-

Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Sample Introduction: Can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation and identification from a mixture.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary technique for the quantification of 1-(4-Chlorophenyl)-1-phenylethanol as an impurity in Clemastine.

Typical HPLC Method Parameters (for impurity profiling):

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both Clemastine and the impurity have significant absorbance.

-

Quantification: Based on the peak area relative to a qualified reference standard of 1-(4-Chlorophenyl)-1-phenylethanol.

Conclusion

1-(4-Chlorophenyl)-1-phenylethanol is a compound of critical importance in the pharmaceutical quality control landscape, particularly concerning the antihistamine Clemastine. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization is essential for researchers, scientists, and drug development professionals. While direct biological activity data for this specific impurity is scarce, its role as a regulatory-mandated reference standard underscores the need for its availability in a highly pure and well-characterized form. Future research may focus on elucidating the potential pharmacological and toxicological profiles of this and other Clemastine-related impurities to ensure comprehensive drug safety.

References

- 1. (RS)-1-(4-Chlorophenyl)-1-phenylethanol | LGC Standards [lgcstandards.com]

- 2. (RS)-1-(4-Chlorophenyl)-1-phenylethanol | LGC Standards [lgcstandards.com]

- 3. 1-(4-Chlorophenyl)-1-phenylethanol | C14H13ClO | CID 14189996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Clemastine - Wikipedia [en.wikipedia.org]

- 8. Clemastine Fumarate | C25H30ClNO5 | CID 5281069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. demarcheiso17025.com [demarcheiso17025.com]

- 11. scispace.com [scispace.com]

(p-Chlorophenyl)methylphenylcarbinol structural analysis

An In-depth Technical Guide to the Structural Analysis of (p-Chlorophenyl)methylphenylcarbinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-Chlorophenyl)methylphenylcarbinol, systematically named (4-chlorophenyl)(phenyl)methanol, is a secondary alcohol of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a stereogenic center, and its role as a key intermediate in the synthesis of several prominent antihistamine drugs, including Cetirizine, Meclizine, and Hydroxyzine, underscore the importance of a thorough understanding of its structural and chemical properties.[1] This guide provides a comprehensive analysis of its structure, supported by spectroscopic data, and details experimental protocols for its synthesis and characterization.

Chemical and Structural Data

The fundamental chemical and physical properties of (p-Chlorophenyl)methylphenylcarbinol are summarized below.

| Property | Value | Reference |

| IUPAC Name | (4-chlorophenyl)(phenyl)methanol | [2] |

| Synonyms | 4-Chlorobenzhydrol, p-Chlorobenzhydrol | [1][2] |

| CAS Number | 119-56-2 | [1] |

| Molecular Formula | C₁₃H₁₁ClO | [1][2] |

| Molecular Weight | 218.68 g/mol | [1][2] |

| Melting Point | 60 °C | [3] |

| Appearance | Colorless solid | |

| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [4] |

Spectroscopic Analysis

The structural elucidation of (p-Chlorophenyl)methylphenylcarbinol is primarily achieved through NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. While a fully assigned spectrum for the target molecule is not publicly available, the expected chemical shifts can be predicted based on data from closely related structures, such as (R)-(2-Chlorophenyl)(phenyl)methanol.[5]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data in CDCl₃

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 9H | Aromatic protons (phenyl and chlorophenyl) | |

| ~5.80 | Singlet | 1H | Methine proton (-CHOH) | |

| ~2.20 | Singlet | 1H | Hydroxyl proton (-OH) | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| ~143 | Quaternary carbon (phenyl, C-1') | |||

| ~141 | Quaternary carbon (chlorophenyl, C-1'') | |||

| ~133 | Quaternary carbon (chlorophenyl, C-4'') | |||

| ~128.8 | Aromatic CH (chlorophenyl, C-3'', C-5'') | |||

| ~128.5 | Aromatic CH (phenyl, C-3', C-5') | |||

| ~127.8 | Aromatic CH (phenyl, C-4') | |||

| ~126.5 | Aromatic CH (phenyl, C-2', C-6') | |||

| ~127.5 | Aromatic CH (chlorophenyl, C-2'', C-6'') | |||

| ~75 | Methine carbon (-CHOH) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of (p-Chlorophenyl)methylphenylcarbinol would be expected to show a molecular ion peak [M]⁺ at m/z 218, with a characteristic [M+2]⁺ isotope peak at m/z 220 due to the presence of the ³⁷Cl isotope. The NIST Mass Spectrometry Data Center reports top peaks at m/z 105, 139, and 218.[2]

Crystallographic Analysis

Table 3: Crystallographic Data for (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol [6]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle | 74.34 (6)° between the benzene and pyridine rings |

| Hydrogen Bonding | O—H⋯N hydrogen bonds forming zigzag chains |

It is anticipated that in the crystal structure of (p-Chlorophenyl)methylphenylcarbinol, the two aromatic rings would also adopt a non-planar conformation. Intermolecular interactions would likely be dominated by O—H⋯O hydrogen bonds, forming chains or dimers.

Experimental Protocols

Synthesis

(p-Chlorophenyl)methylphenylcarbinol can be synthesized through two primary, high-yielding routes: the Grignard reaction and the reduction of a benzophenone derivative.

This method involves the reaction of 4-chlorobenzaldehyde with a phenylmagnesium bromide Grignard reagent.

Experimental Workflow: Grignard Synthesis

Caption: Workflow for the Grignard synthesis of (p-Chlorophenyl)methylphenylcarbinol.

-

Apparatus Setup: All glassware (a three-necked round-bottom flask, condenser, and dropping funnel) must be thoroughly dried to prevent moisture contamination. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation (if not commercially sourced): React magnesium turnings with bromobenzene in anhydrous diethyl ether to form phenylmagnesium bromide.

-

Reaction: Dissolve 4-chlorobenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution at a controlled temperature to maintain a gentle reflux.

-

Work-up: After the reaction is complete, quench the reaction mixture by slowly adding it to an ice-cold solution of 3M hydrochloric acid. This protonates the alkoxide intermediate.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

This method involves the reduction of the ketone functionality of 4-chlorobenzophenone. For enantioselective synthesis of the (S)-enantiomer (levo-4-chlorobenzhydrol), a Corey-Bakshi-Shibata (CBS) reduction is highly effective.[9]

Experimental Workflow: Asymmetric Reduction

Caption: Asymmetric synthesis of levo-4-chlorobenzhydrol via CBS reduction.

Protocol: [9]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-chlorobenzophenone in anhydrous tetrahydrofuran (THF).

-

Catalyst Addition: Cool the solution to -20 °C and add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) dropwise.

-

Reductant Addition: Add borane-dimethyl sulfide (BMS) (0.6 - 1.0 equivalents) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at -20 °C.

-

Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction carefully with methanol, followed by an aqueous work-up as described for the Grignard reaction.

-

Purification: The enantiomerically enriched product can be purified by column chromatography.

Spectroscopic and Crystallographic Characterization

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field instrument.

-

Dissolve the sample in deuterated chloroform (CDCl₃).

-

Use standard pulse programs for data acquisition.

Mass Spectrometry:

-

Obtain mass spectra using a GC-MS system with an electron ionization (EI) source.

-

The sample is dissolved in a volatile organic solvent and injected into the GC.

X-ray Crystallography:

-

Grow single crystals suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent system.

-

Collect diffraction data on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Solve and refine the crystal structure using appropriate software packages.

Role in Drug Development

(p-Chlorophenyl)methylphenylcarbinol is not typically an active pharmaceutical ingredient (API) itself. However, it is a critical starting material or intermediate in the multi-step synthesis of several second-generation antihistamine drugs. These drugs are known for their efficacy in treating allergic conditions with a reduced sedative effect compared to first-generation antihistamines.

Logical Relationship: Precursor to Antihistamines

References

- 1. indiamart.com [indiamart.com]

- 2. 4-Chlorobenzhydrol | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-chlorophenyl)-phenylmethanol [stenutz.eu]

- 4. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]

- 5. rsc.org [rsc.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Solved 4-chlorobenzaldehyde is our first reagent. | Chegg.com [chegg.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of (4-chlorophenyl)(p-tolyl)methanone (C14H13ClO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of the organic compound with the molecular formula C14H13ClO, focusing on its most prominent isomer, (4-chlorophenyl)(p-tolyl)methanone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science by consolidating key data, experimental protocols, and visualizations to facilitate further research and application. While direct biological activity and signaling pathway information for this specific compound is limited in publicly available literature, this guide provides a foundation for future investigations into its potential pharmacological relevance.

Introduction

The molecular formula C14H13ClO represents a number of structural isomers. Among these, (4-chlorophenyl)(p-tolyl)methanone emerges as a compound of significant interest due to its benzophenone core structure, a common motif in photochemistry and medicinal chemistry. This guide focuses primarily on this isomer, providing a detailed examination of its known physical and chemical characteristics.

Physical and Chemical Properties

The physical and chemical properties of (4-chlorophenyl)(p-tolyl)methanone are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C14H11ClO | [1] |

| Molecular Weight | 230.69 g/mol | [2] |

| Appearance | White to light white solid | [3] |

| Melting Point | 128.5 °C | [3] |

| Boiling Point | Not explicitly available | |

| Solubility | Soluble in organic solvents such as chloroform (CDCl3) | [3] |

| Density | Not explicitly available | |

| Vapor Pressure | Not explicitly available | |

| pKa | Not explicitly available |

Chemical Properties

| Property | Value | Source |

| IUPAC Name | (4-chlorophenyl)(4-methylphenyl)methanone | [1] |

| CAS Number | 5395-79-9 | [1] |

| Synonyms | Benzophenone, 4-chloro-4′-methyl; 4-Chlorophenyl 4-methylphenyl ketone; Methanone, (4-chlorophenyl)(4-methylphenyl) | [1] |

| Storage | Store at 2°C - 8°C in a well-closed container | [3] |

| Hazards | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [3] |

| Precautionary Statements | P280, P302+P352, P305+P351+P338, P362 | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings and the further investigation of a compound's properties.

Synthesis of (4-chlorophenyl)(p-tolyl)methanone

While a specific, detailed protocol for the synthesis of (4-chlorophenyl)(p-tolyl)methanone was not found in the immediate search results, a general and reliable method for the synthesis of related benzophenone derivatives is the Friedel-Crafts acylation. The following is a plausible experimental protocol adapted from the synthesis of similar compounds.[4]

Workflow for the Synthesis of (4-chlorophenyl)(p-tolyl)methanone

References

An In-depth Technical Guide to the Synthesis of Racemic 1-(4-Chlorophenyl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic 1-(4-Chlorophenyl)-1-phenylethanol, a tertiary alcohol of interest in medicinal chemistry and materials science. The primary focus of this document is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This guide will detail the experimental protocol, including reaction setup, execution, workup, and purification. Additionally, it will present key quantitative data and visualizations to facilitate a thorough understanding of the synthesis.

Physicochemical Properties of 1-(4-Chlorophenyl)-1-phenylethanol

A summary of the key physicochemical properties of the target compound is presented in the table below.

| Property | Value |

| IUPAC Name | 1-(4-chlorophenyl)-1-phenylethanol |

| Molecular Formula | C₁₄H₁₃ClO |

| Molecular Weight | 232.70 g/mol [1] |

| CAS Number | 59767-24-7 |

Synthesis via Grignard Reaction

The most direct and common method for the synthesis of racemic 1-(4-Chlorophenyl)-1-phenylethanol is the Grignard reaction. This powerful organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group.[2][3] For the synthesis of the target molecule, there are two primary pathways:

-

Route A: The reaction of phenylmagnesium bromide with 4-chloroacetophenone.

-

Route B: The reaction of 4-chlorophenylmagnesium bromide with acetophenone.

This guide will focus on Route A, providing a detailed experimental protocol. The principles and procedures are analogous for Route B.

Reaction Scheme

Experimental Protocol: Synthesis of Racemic 1-(4-Chlorophenyl)-1-phenylethanol via Grignard Reaction (Route A)

This protocol is a generalized procedure based on standard Grignard reaction methodologies.[2][3] Researchers should adapt and optimize the conditions as needed for their specific laboratory setup and scale.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Magnesium Turnings | Mg | 24.31 | 24 | 0.58 g |

| Bromobenzene | C₆H₅Br | 157.01 | 22 | 2.3 mL (3.45 g) |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~100 mL |

| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | 20 | 3.09 g |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

| Iodine | I₂ | 253.81 | - | 1-2 small crystals |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for extraction and purification

Procedure:

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere. Attach a drying tube filled with calcium chloride to the top of the condenser.

-

Initiation: Place the magnesium turnings and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.

-

Addition of Bromobenzene: In the dropping funnel, prepare a solution of bromobenzene in approximately 30 mL of anhydrous diethyl ether. Add about 5-10 mL of this solution to the magnesium turnings.

-

Reaction Initiation: The reaction may start spontaneously, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy solution. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, the reaction is exothermic and the ether will begin to reflux.

-

Completion of Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.

Part 2: Reaction with 4-Chloroacetophenone

-

Preparation of Ketone Solution: In a separate dry flask, dissolve 4-chloroacetophenone in approximately 50 mL of anhydrous diethyl ether.

-

Addition of Ketone: Transfer the 4-chloroacetophenone solution to the dropping funnel. Cool the Grignard reagent solution in an ice bath. Add the ketone solution dropwise to the stirred Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part 3: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and hydrolyze the magnesium alkoxide intermediate. This will form a white precipitate.

-

Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution, water, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system (e.g., hexane/diethyl ether).

Expected Yield:

The yield of the reaction can vary depending on the experimental conditions and the purity of the reagents. A typical yield for a Grignard reaction of this type is in the range of 60-80%.

Visualizations

Grignard Reaction Workflow

Caption: Workflow for the synthesis of racemic 1-(4-Chlorophenyl)-1-phenylethanol.

Logical Relationship of Synthesis Pathways

Caption: Alternative Grignard reaction pathways to the target molecule.

Characterization Data

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the hydroxyl (-OH) group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Melting Point: The melting point of the purified solid can be compared to literature values.

Safety Considerations

-

Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under anhydrous conditions and an inert atmosphere.

-

Diethyl ether is extremely flammable. All operations should be performed in a well-ventilated fume hood, away from any sources of ignition.

-

Bromobenzene and 4-chloroacetophenone are irritants. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

The quenching of the Grignard reaction is exothermic. The quenching agent should be added slowly and with cooling to control the reaction rate.

This technical guide provides a foundational understanding of the synthesis of racemic 1-(4-Chlorophenyl)-1-phenylethanol. For further details and specific applications, consulting peer-reviewed scientific literature is recommended.

References

Technical Guide: Physicochemical and Analytical Characterization of 1-(4-Chlorophenyl)-1-phenylethanol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(4-chlorophenyl)-1-phenylethanol, a tertiary alcohol of interest in synthetic chemistry and as an impurity or metabolite in pharmaceutical contexts. It details the core physicochemical properties, including molecular formula and weight, and outlines standardized experimental protocols for its characterization and quantification. This guide is intended to serve as a foundational resource for professionals engaged in research, quality control, and drug development involving this compound.

Core Physicochemical Properties

1-(4-Chlorophenyl)-1-phenylethanol is a chemical compound with the CAS Number 59767-24-7.[1][2][3][4] Its fundamental properties are essential for accurate experimental design, analysis, and chemical synthesis.

The molecular structure consists of an ethanol backbone with three substituents at the C1 position: a phenyl group, a 4-chlorophenyl group, and a methyl group. This chiral center means the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

The key quantitative identifiers for 1-(4-chlorophenyl)-1-phenylethanol are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C14H13ClO | [1][3][5][6][7][8] |

| Molecular Weight | 232.70 g/mol | [5] |

| CAS Number | 59767-24-7 | [1][2][3][4][6] |

| Density | 1.189 g/cm³ | [1][7] |

| Boiling Point | 358.2 °C at 760 mmHg | [1][6][7] |

| Flash Point | 170.5 °C | [1][6][7] |

Analytical Characterization Protocols

Accurate characterization is critical for confirming the identity, purity, and structure of 1-(4-chlorophenyl)-1-phenylethanol. The following are standard experimental methodologies.

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺ or other adducts.

-

Analysis: Scan a mass range from m/z 50 to 500. The expected exact mass for the protonated molecule [C14H14ClO]⁺ should be observed, confirming the molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for the molecular ion peak.

-

-

Objective: To confirm the chemical structure and connectivity of atoms.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: Look for a singlet corresponding to the methyl protons (CH₃), a singlet for the hydroxyl proton (-OH) which may be exchangeable with D₂O, and a complex multiplet region for the nine aromatic protons of the phenyl and chlorophenyl rings.[6]

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum.

-

Expected Signals: Expect signals for the methyl carbon, the quaternary carbon bonded to the hydroxyl group, and distinct signals for the aromatic carbons, including those directly attached to chlorine and the quaternary carbon.

-

-

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (Acetonitrile:Water).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 220 nm).

-

Analysis: Inject a prepared solution of the compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the analysis of 1-(4-chlorophenyl)-1-phenylethanol.

References

- 1. 1-(4-Chlorophenyl)-1-phenylethanol, CAS No. 59767-24-7 - iChemical [ichemical.com]

- 2. (RS)-1-(4-Chlorophenyl)-1-phenylethanol | LGC Standards [lgcstandards.com]

- 3. 1-(4-Chlorophenyl)-1-phenylethanol British Pharmacopoeia (BP) Reference Standard 59767-24-7 [sigmaaldrich.com]

- 4. indiamart.com [indiamart.com]

- 5. 1-(4-Chlorophenyl)-1-phenylethanol | C14H13ClO | CID 14189996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL | 59767-24-7 [chemicalbook.com]

- 7. Manufacturer supply high quality 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL 59767-24-7 with ISO standards [antimexchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide on the Biological Activity of 1-(4-Chlorophenyl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-1-phenylethanol is a tertiary alcohol with a chemical structure that suggests potential biological activity, particularly in the realm of antifungal research. Its structural similarity to known antifungal agents indicates that its mechanism of action likely involves the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides a comprehensive overview of the available data on the biological activity of 1-(4-Chlorophenyl)-1-phenylethanol, its hypothesized mechanism of action, detailed experimental protocols for its evaluation, and a discussion of its potential applications in drug development.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Aryl-substituted ethanol derivatives have emerged as a promising class of compounds with potential antifungal properties. 1-(4-Chlorophenyl)-1-phenylethanol, belonging to this class, is of particular interest due to its structural features, which are common in compounds known to inhibit key fungal enzymes. This guide aims to consolidate the current understanding of the biological activity of this compound and provide a practical framework for its further investigation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1-(4-Chlorophenyl)-1-phenylethanol is essential for its study and application.

| Property | Value |

| Molecular Formula | C₁₄H₁₃ClO |

| Molecular Weight | 232.71 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 76-78 °C |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. Insoluble in water. |

| LogP | 3.5 |

Biological Activity

While specific quantitative data for the antifungal activity of 1-(4-Chlorophenyl)-1-phenylethanol is not extensively available in the public domain, studies on structurally similar compounds provide strong evidence for its potential as an antifungal agent.

A study evaluating a series of 22 aromatic derivatives with a chlorine atom against the phytopathogenic fungi Botrytis cinerea and Colletotrichum gloeosporioides demonstrated that compounds with a chlorophenyl and a hydroxyl group exhibited significant antifungal activity.[1][2] Specifically, the enantiomers of the closely related 1-(4'-chlorophenyl)-2-phenylethanol showed maximum inhibition of fungal growth, underscoring the importance of the benzyl hydroxyl group in the inhibitory mechanism.[1][2]

Based on this, it is hypothesized that 1-(4-Chlorophenyl)-1-phenylethanol will exhibit inhibitory activity against a range of fungal species. Further experimental validation is required to determine the precise Minimum Inhibitory Concentrations (MICs) against various clinically and agriculturally relevant fungi.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for many aryl-substituted antifungal agents is the inhibition of the ergosterol biosynthesis pathway.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane fluidity and function, leading to fungal cell death.

The key enzyme in this pathway targeted by many antifungal drugs is lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme.[4][5] This enzyme catalyzes the removal of a methyl group from lanosterol, a critical step in the formation of ergosterol.[6] It is proposed that 1-(4-Chlorophenyl)-1-phenylethanol, due to its structural characteristics, can bind to the active site of lanosterol 14α-demethylase, thereby inhibiting its function. This leads to an accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the fungal cell membrane.

Experimental Protocols

To facilitate further research into the biological activity of 1-(4-Chlorophenyl)-1-phenylethanol, detailed protocols for key experiments are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

1-(4-Chlorophenyl)-1-phenylethanol

-

Reference antifungal agents (e.g., Fluconazole, Amphotericin B)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger, Botrytis cinerea)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Spectrophotometer

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1-(4-Chlorophenyl)-1-phenylethanol in DMSO at a concentration of 10 mg/mL.

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and time.

-

Prepare a suspension of fungal cells or spores in sterile saline.

-

Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Microdilution Plate Setup:

-

In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in RPMI-1640 medium to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).

-

Add 100 µL of the fungal inoculum to each well containing the diluted compound.

-

Include a positive control (inoculum without compound) and a negative control (medium only).

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of growth. For some fungi, a significant reduction (e.g., ≥50%) in growth compared to the positive control is used as the endpoint.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This spectrophotometric assay measures the inhibition of the lanosterol 14α-demethylase enzyme.

Materials:

-

Recombinant fungal lanosterol 14α-demethylase (CYP51)

-

Lanosterol (substrate)

-

NADPH

-

Cytochrome P450 reductase

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

1-(4-Chlorophenyl)-1-phenylethanol

-

Known inhibitor (e.g., Ketoconazole)

-

Spectrophotometer capable of measuring absorbance changes in the Soret region (around 450 nm)

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and cytochrome P450 reductase.

-

Baseline Reading: Record the baseline absorbance spectrum of the reaction mixture.

-

Substrate Addition: Add lanosterol to the cuvette to initiate the enzymatic reaction.

-

Inhibitor Addition:

-

For the test sample, add a known concentration of 1-(4-Chlorophenyl)-1-phenylethanol to the reaction mixture.

-

For the positive control, add a known inhibitor like ketoconazole.

-

For the negative control, add the solvent used to dissolve the test compound (e.g., DMSO).

-

-

Reaction Initiation: Start the reaction by adding NADPH.

-

Spectrophotometric Monitoring: Monitor the change in absorbance over time. The binding of azole-like inhibitors to the heme iron of CYP51 causes a characteristic spectral shift. The rate of substrate metabolism can also be monitored by HPLC analysis of the reaction products.

-

Data Analysis: Calculate the percentage of inhibition by comparing the reaction rate in the presence of the test compound to the negative control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Potential Applications and Future Directions

1-(4-Chlorophenyl)-1-phenylethanol represents a promising scaffold for the development of new antifungal agents. Its straightforward synthesis and the potential for broad-spectrum activity make it an attractive candidate for further investigation.

Future research should focus on:

-

Quantitative Antifungal Activity: Determining the MIC values of 1-(4-Chlorophenyl)-1-phenylethanol against a wide panel of pathogenic and drug-resistant fungal strains.

-

Mechanism of Action Confirmation: Conducting detailed enzymatic and cellular assays to definitively confirm the inhibition of lanosterol 14α-demethylase and the disruption of ergosterol biosynthesis.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of 1-(4-Chlorophenyl)-1-phenylethanol to optimize its antifungal potency and selectivity.

-

In Vivo Efficacy and Toxicity: Assessing the efficacy and safety of the compound in animal models of fungal infections.

Conclusion

While direct experimental data on the biological activity of 1-(4-Chlorophenyl)-1-phenylethanol is limited, the available evidence from structurally related compounds strongly suggests its potential as an antifungal agent. The proposed mechanism of action, inhibition of ergosterol biosynthesis via lanosterol 14α-demethylase, is a well-validated target for antifungal therapy. The experimental protocols provided in this guide offer a clear path for the systematic evaluation of this compound and its derivatives. Further research in this area is warranted and could lead to the development of novel and effective treatments for fungal diseases.

References

- 1. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 1-(4-Chlorophenyl)-1-phenylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the tertiary alcohol, 1-(4-Chlorophenyl)-1-phenylethanol. The information is curated to assist in the structural elucidation, identification, and characterization of this compound, which is of interest in synthetic chemistry and as a potential impurity or metabolite in drug development. This document presents aggregated data from various spectroscopic techniques, details representative experimental protocols, and illustrates the logical workflow of spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for 1-(4-Chlorophenyl)-1-phenylethanol.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3414 | Strong, Broad | O-H stretch (alcohol) |

| 3061 | Medium | C-H stretch (aromatic) |

| 2978 | Medium | C-H stretch (aliphatic, CH₃) |

| 1597 | Medium | C=C stretch (aromatic ring) |

| 1489 | Strong | C=C stretch (aromatic ring) |

| 1449 | Medium | C-H bend (aliphatic, CH₃) |

| 1394 | Medium | O-H bend |

| ~1150 | Strong | C-O stretch (tertiary alcohol)[1] |

| 1090 | Strong | C-Cl stretch |

| 829 | Strong | C-H out-of-plane bend (para-substituted ring) |

Table 2: ¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.94 | Singlet | 3H | -CH₃ |

| 2.17 | Singlet | 1H | -OH |

| 7.23-7.42 | Multiplet | 9H | Aromatic Protons |

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 25.3 | -CH₃ |

| 69.7 | C-OH (quaternary) |

| 126.8 | Aromatic CH |

| 128.6 | Aromatic CH |

| 133.0 | Aromatic C-Cl |

| 144.3 | Aromatic C (quaternary) |

Table 4: Mass Spectrometry (GC-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 217 | 25 | [M-CH₃]⁺ (³⁷Cl isotope) |

| 215 | 75 | [M-CH₃]⁺ (³⁵Cl isotope) |

| 199 | 100 | [M-CH₃-H₂O]⁺ |

| 139 | 30 | [C₁₁H₇]⁺ |

| 105 | 80 | [C₇H₅O]⁺ (benzoyl cation) |

| 77 | 40 | [C₆H₅]⁺ (phenyl cation) |

Experimental Protocols

The following are detailed, representative methodologies for the synthesis and spectroscopic analysis of 1-(4-Chlorophenyl)-1-phenylethanol.

Synthesis: Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 molar equivalents) are placed. The apparatus is flushed with dry nitrogen. A solution of bromobenzene (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle stirring. The reaction is initiated by gentle warming and is maintained at a gentle reflux until most of the magnesium has reacted.

-

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 4'-chloroacetophenone (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(4-Chlorophenyl)-1-phenylethanol.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the purified oil is placed between two sodium chloride plates to form a thin film.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans and a suitable relaxation delay are used to ensure the detection of all carbon signals, including quaternary carbons.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

-

Sample Preparation: A dilute solution of the sample in dichloromethane or ethyl acetate is prepared and injected into the GC.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques described.

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation.

References

An In-depth Technical Guide to the Applications of 1-(4-Chlorophenyl)-1-phenylethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-1-phenylethanol, a chiral tertiary alcohol, serves as a versatile and valuable building block in modern organic synthesis. Its strategic importance is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of complex chiral molecules. This technical guide provides a comprehensive overview of the synthesis and principal applications of 1-(4-Chlorophenyl)-1-phenylethanol, with a focus on its role as a precursor to the antihistaminic agent clemastine. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in research and development settings.

Introduction

1-(4-Chlorophenyl)-1-phenylethanol (CAS: 59767-24-7, Formula: C₁₄H₁₃ClO) is a tertiary alcohol characterized by the presence of a stereogenic center, making it a valuable chiral synthon.[1] The molecule features a phenyl and a 4-chlorophenyl group attached to a carbinol carbon, imparting specific steric and electronic properties that influence its reactivity.[2] The enantiomerically pure forms, particularly the (R)-enantiomer, are of significant interest in the asymmetric synthesis of pharmaceuticals.[3][4] This guide will explore the synthetic routes to this compound and delve into its key applications, supported by experimental data and procedures.

Synthesis of 1-(4-Chlorophenyl)-1-phenylethanol

The preparation of 1-(4-Chlorophenyl)-1-phenylethanol can be achieved through various synthetic methodologies, including Grignard reactions and asymmetric reductions of the corresponding ketone.

Grignard Reaction

A common laboratory-scale synthesis involves the Grignard reaction between phenylmagnesium bromide and 4'-chloroacetophenone.

Experimental Protocol: Grignard Synthesis of 1-(4-Chlorophenyl)-1-phenylethanol [5]

-

Grignard Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, magnesium turnings (3.88 g, 159.61 mmol) and a crystal of iodine are placed in anhydrous tetrahydrofuran (THF, 50 mL). A solution of bromobenzene (20.31 g, 129.35 mmol) in anhydrous THF (50 mL) is added dropwise to initiate the reaction. The mixture is then heated to reflux for 2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: The Grignard solution is cooled to 0 °C in an ice bath. A solution of 4'-chloroacetophenone (10.0 g, 64.69 mmol) in anhydrous THF (100 mL) is added dropwise to the cooled Grignard reagent.

-

Reaction Progression and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 18 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: 5% ethyl acetate in petroleum ether) to yield 1-(4-Chlorophenyl)-1-phenylethanol.

| Reactants | Product | Yield | Reference |

| Phenylmagnesium bromide, 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-1-phenylethanol | 25% | [5] |

Asymmetric Synthesis of Enantiopure 1-(4-Chlorophenyl)-1-phenylethanol

The enantioselective synthesis of 1-(4-Chlorophenyl)-1-phenylethanol is crucial for its application in the preparation of chiral drugs. Asymmetric reduction of 4'-chloroacetophenone is a widely employed strategy.

Table 1: Asymmetric Synthesis of 1-(4-Chlorophenyl)-1-phenylethanol

| Method | Catalyst/Biocatalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | 4'-Chloroacetophenone | (R) | >95 | 98 |

| Biocatalytic Reduction | Acetobacter sp. CCTCC M209061 | 4'-Chloroacetophenone | (R) | High | >99 |

Physicochemical and Spectroscopic Data

1-(4-Chlorophenyl)-1-phenylethanol is typically an oil or a low-melting solid at room temperature.[5][6]

Table 2: Physical and Spectroscopic Properties of 1-(4-Chlorophenyl)-1-phenylethanol

| Property | Value | Reference |

| Molecular Weight | 232.71 g/mol | [2] |

| Boiling Point | 358.2 °C at 760 mmHg | [2] |

| Density | 1.189 g/cm³ | [7] |

| Refractive Index | 1.59 | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.42-7.23 (m, 9H), 2.17 (s, 1H, OH), 1.94 (s, 3H) | [5] |

| IR (film) ν (cm⁻¹) | 3414, 3061, 2978, 1597, 1489, 1449, 1394 | [5] |

Applications in Organic Synthesis

The primary application of 1-(4-Chlorophenyl)-1-phenylethanol lies in its use as a chiral building block for the synthesis of more complex molecules, most notably pharmaceuticals.[8]

Synthesis of Clemastine

The (R)-enantiomer of 1-(4-Chlorophenyl)-1-phenylethanol is a key precursor in the synthesis of the antihistamine drug clemastine.[3][9] The synthesis involves a Williamson ether synthesis to couple the tertiary alcohol with a chiral pyrrolidine derivative.[10][11]

Reaction Scheme: Synthesis of Clemastine Precursor

Caption: Synthesis of (R,R)-Clemastine via Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis for Clemastine Precursor (General Procedure) [7][12]

-

Alkoxide Formation: In a dry flask under an inert atmosphere, (R)-1-(4-Chlorophenyl)-1-phenylethanol is dissolved in a suitable anhydrous solvent (e.g., THF, DMF). A strong base, such as sodium hydride (NaH) or sodamide (NaNH₂), is added portion-wise at 0 °C to deprotonate the alcohol and form the corresponding alkoxide. The reaction is stirred at this temperature for a specified period to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: A solution of the electrophile, (R)-2-(2-chloroethyl)-1-methylpyrrolidine, in the same anhydrous solvent is then added dropwise to the alkoxide solution at 0 °C.

-

Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the clemastine precursor.

Other Potential Transformations

The hydroxyl group of 1-(4-Chlorophenyl)-1-phenylethanol can be transformed into various other functional groups using standard organic reactions, expanding its synthetic utility.

The Mitsunobu reaction allows for the conversion of the alcohol to esters, ethers, and other functionalities with inversion of stereochemistry.[9][13] This is particularly useful for accessing the opposite enantiomer of a desired derivative.

Reaction Scheme: Mitsunobu Reaction

Caption: General scheme for the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction (General Procedure) [13]

In a round-bottom flask, 1-(4-Chlorophenyl)-1-phenylethanol, the nucleophile (e.g., a carboxylic acid, phthalimide), and triphenylphosphine (PPh₃) are dissolved in an anhydrous solvent like THF or dichloromethane. The solution is cooled to 0 °C, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent is added dropwise. The reaction is then typically allowed to warm to room temperature and stirred until completion. Work-up involves removal of the solvent and purification by chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct. Quantitative yields for the Mitsunobu reaction with 1-(4-Chlorophenyl)-1-phenylethanol are not widely reported and would be substrate-dependent.

The hydroxyl group can be converted to other functionalities, such as azides and acetates, which can then be further elaborated.

Table 3: Spectroscopic Data for Derivatives of 1-(4-Chlorophenyl)-1-phenylethanol

| Derivative | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | IR (KBr) ν (cm⁻¹) | Reference |

| 2-Azido-1-(4-chlorophenyl)ethyl acetate | 169.8, 135.6, 134.7, 129.0, 127.9, 73.9, 54.9, 21.0 | 2101 (N₃), 1747 (C=O), 1224 (C-O) | [14] |

Conclusion

1-(4-Chlorophenyl)-1-phenylethanol is a valuable chiral intermediate in organic synthesis, with its primary application being the synthesis of the antihistamine clemastine. The methodologies for its enantioselective preparation are well-established, providing access to the desired stereoisomers in high purity. While its direct application in a wide range of complex molecule syntheses is not extensively documented in peer-reviewed literature, its core structure and reactive hydroxyl group offer significant potential for the generation of diverse molecular architectures. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Chlorophenyl)-1-phenylethanol | C14H13ClO | CID 14189996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(4-Chlorophenyl)-1-phenylethanol, (R)- | C14H13ClO | CID 86312976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of (-)-(S,S)-clemastine by invertive N --> C aryl migration in a lithiated carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(4-Chlorophenyl)-1-phenylethanol, CAS No. 59767-24-7 - iChemical [ichemical.com]

- 7. Khan Academy [khanacademy.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]

- 11. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]

- 12. The Williamson Ether Synthesis [cs.gordon.edu]

- 13. Mitsunobu Reaction [organic-chemistry.org]

- 14. minio.scielo.br [minio.scielo.br]

An In-depth Technical Guide to the Safety and Hazards of 1-(4-Chlorophenyl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of 1-(4-Chlorophenyl)-1-phenylethanol (CAS No. 59767-24-7), a compound of interest in pharmaceutical synthesis. The information presented is based on available public data, primarily from regulatory submissions. This document is intended to inform researchers and professionals in drug development about the potential risks associated with this substance and to provide a framework for its safe handling and use in a laboratory setting.

Hazard Identification and Classification

1-(4-Chlorophenyl)-1-phenylethanol is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute oral toxicity and long-term adverse effects on the aquatic environment.[1] Additionally, information from various suppliers suggests potential for skin and eye irritation, as well as respiratory irritation.

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 2): H411 - Toxic to aquatic life with long lasting effects.

-